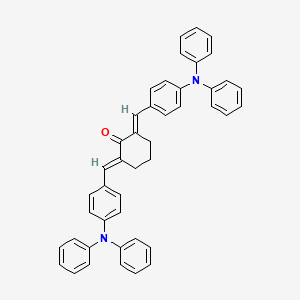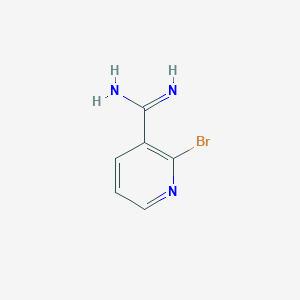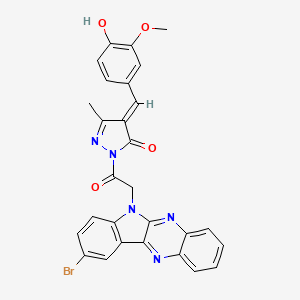
(R)-1-(3-Bromo-2-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-2-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, with an ethanamine group attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-fluorophenyl)ethanamine typically involves the bromination and fluorination of a phenylethylamine precursor. One common method includes the following steps:
Bromination: The phenylethylamine precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromo-2-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromo-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylethylamines, while oxidation and reduction reactions may produce imines or amines, respectively.
Aplicaciones Científicas De Investigación
®-1-(3-Bromo-2-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-Bromo-2-chlorophenyl)ethanamine
- ®-1-(3-Bromo-2-methylphenyl)ethanamine
- ®-1-(3-Bromo-2-iodophenyl)ethanamine
Uniqueness
®-1-(3-Bromo-2-fluorophenyl)ethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which may not be observed in similar compounds with different substituents.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |
Clave InChI |
YSAGSFSHBLJOCT-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)Br)F)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


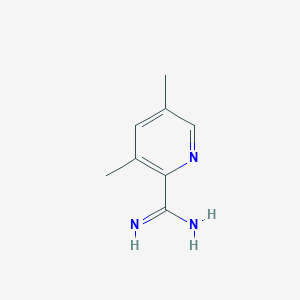
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
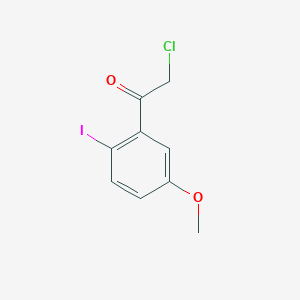
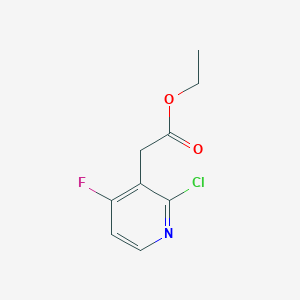

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

